2-Fluoro-2,2-dinitroethanol
Description
Historical Trajectory and Foundational Significance of 2-Fluoro-2,2-dinitroethanol
The foundational significance of this compound lies in its role as a key intermediate for synthesizing more complex energetic materials. Research programs dating back to the early 1970s focused on characterizing new energetic nitroaliphatic compounds derived from the reactions of this compound. dtic.mil Its utility stems from its ability to introduce the energetic fluorodinitromethyl moiety [-CF(NO2)2] into various molecular frameworks. rsc.org
One of the earliest and most significant applications was in the creation of energetic plasticizers, such as bis(2-fluoro-2,2-dinitroethyl)formal (FEFO), a commercial product used in rocket propellants. rsc.orggoogle.com The synthesis of FEFO and related compounds often involves reactions of this compound. rsc.orggoogle.com Early research also explored its reactivity in various chemical transformations, including Michael reactions, to create new adducts. dtic.milresearchgate.net
Over the years, various synthetic routes to this compound itself have been developed. One patented method involves a multi-step process starting from barbituric acid, which is nitrated and hydrolyzed to form dinitromethane (B14754101) potassium salt. This intermediate then reacts with formaldehyde (B43269) and is subsequently fluorinated to yield the final product with high efficiency. wipo.int The development of reliable synthesis methods has been crucial for its continued use in research and development. wipo.int
Scope and Contemporary Relevance of this compound Research in Modern Chemistry
In modern chemistry, this compound continues to be a relevant and actively researched compound, primarily in the quest for advanced, high-performance energetic materials. The contemporary focus is on developing materials that not only possess high energy and density but also exhibit improved thermal stability and lower sensitivity to impact and friction, making them safer alternatives to traditional explosives like TNT. rsc.orgscispace.comsemanticscholar.org
Recent research has demonstrated the use of this compound in the synthesis of novel melt-cast energetic materials. rsc.orgsemanticscholar.org For instance, it is used as a key reactant in the nucleophilic substitution synthesis of compounds like 5,6-di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine, a material with a high decomposition temperature and better detonation properties than TNT. rsc.orgsemanticscholar.org
The compound also serves as a precursor in the synthesis of potential high-energy dense oxidizers for chlorine-free solid rocket propellants. znaturforsch.com Researchers are exploring its reactions to create complex molecules like tetrakis(2-fluoro-2,2-dinitroethyl) ortho-carbonate and tris(2-fluoro-2,2-dinitroethyl) ortho-formate. znaturforsch.com Furthermore, it is a building block for creating insensitive energetic nitrogen-rich polymers, which have potential applications in advanced explosives and propellants. researchgate.net The ongoing investigation into its reactions and applications underscores its sustained importance in the field of energetic materials chemistry. researchgate.netdtic.mil
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂H₃FN₂O₅ | uni.lu |
| Molecular Weight | 154.05 g/mol | echemi.com |
| Appearance | Colorless oil | rsc.orgsemanticscholar.org |
| Density | 1.5840 g/cm³ (at 20 °C) | echemi.com |
| Boiling Point | 62-64 °C (at 2 Torr) | echemi.com |
| InChIKey | DKSPPEUUPARRFY-UHFFFAOYSA-N | uni.lu |
Spectroscopic Data for this compound
| Spectroscopy Type | Wavenumber/Chemical Shift (ppm) | Source |
| ¹H NMR (CDCl₃) | δ = 4.66 (dd, JH–F = 15.0 Hz, 2H, OCH₂), 2.62 (t, JH–F = 7.5 Hz, 1H, OH) | rsc.orgsemanticscholar.org |
| ¹³C NMR (CDCl₃) | δ = 121.1 (d, JC–F = 289.7 Hz, CF(NO₂)₂), 61.8 (d, JC–F = 21.2 Hz, OCH₂) | rsc.org |
| ¹⁹F NMR (CDCl₃) | -111.7 ppm | rsc.org |
| IR (KBr pellet) | Characteristic asymmetric NO₂ stretching vibrations: 1611–1592 cm⁻¹; Symmetric stretching vibrations: 1324–1311 cm⁻¹ | znaturforsch.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-2,2-dinitroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3FN2O5/c3-2(1-6,4(7)8)5(9)10/h6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSPPEUUPARRFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C([N+](=O)[O-])([N+](=O)[O-])F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2066141 | |
| Record name | Ethanol, 2-fluoro-2,2-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17003-75-7 | |
| Record name | 2-Fluoro-2,2-dinitroethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17003-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-fluoro-2,2-dinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017003757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-fluoro-2,2-dinitro- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2-fluoro-2,2-dinitro- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoro-2,2-dinitroethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.331 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Elucidating Synthetic Pathways of 2 Fluoro 2,2 Dinitroethanol
Conventional Synthetic Routes for 2-Fluoro-2,2-dinitroethanol
Conventional methods for synthesizing this compound typically involve the construction of a dinitroethanol backbone followed by fluorination, or the assembly of a fluorodinitro-methane unit that is subsequently functionalized. These routes are characterized by the use of well-established reaction types such as nucleophilic substitution, hydrolysis, fluorination, and Mannich reactions.
Nucleophilic substitution is a foundational reaction class utilized in the synthesis of this compound and its derivatives. A key strategy involves the use of a precursor with a good leaving group, which can be displaced by a nucleophile. One such example is the reaction of 2-fluoro-2,2-dinitroethyl tosylate. The tosylate group is an excellent leaving group, facilitating the displacement by various nucleophiles. While reactions with nucleophiles like bromide and azide (B81097) ions have been successful in preparing 2-fluoro-2,2-dinitroethyl bromide and 2-fluoro-2,2-dinitroethyl azide respectively, other nucleophiles such as cyanide and methoxide (B1231860) ions can lead to side reactions like the elimination of nitrous acid.
This approach underscores the importance of the leaving group's nature and the nucleophile's reactivity in determining the reaction's outcome. The tosylate is typically prepared from the corresponding alcohol, this compound, by reacting it with tosyl chloride in the presence of a base.
| Reactant | Nucleophile | Product |
| 2-fluoro-2,2-dinitroethyl tosylate | Bromide ion (Br⁻) | 2-fluoro-2,2-dinitroethyl bromide |
| 2-fluoro-2,2-dinitroethyl tosylate | Azide ion (N₃⁻) | 2-fluoro-2,2-dinitroethyl azide |
Hydrolysis reactions are crucial in certain synthetic routes to this compound, primarily for the generation of key intermediates. A notable pathway begins with barbituric acid as the starting material. wipo.int This method involves the nitration of barbituric acid using a mixture of concentrated sulfuric acid and fuming nitric acid, which leads to the formation of gem-dinitroacetylurea. wipo.int
This intermediate then undergoes hydrolysis in an alkaline aqueous solution, such as potassium hydroxide, to yield dinitromethane (B14754101) potassium salt with high efficiency. wipo.int This salt is a vital precursor that can then be reacted with formaldehyde (B43269) in an addition reaction to produce 2,2-dinitroethanol potassium salt, which is the immediate precursor for the final fluorination step. wipo.int
Reaction Sequence:
Nitration/Hydrolysis: Barbituric Acid → gem-Dinitroacetylurea
Alkaline Hydrolysis: gem-Dinitroacetylurea → Dinitromethane potassium salt
Addition Reaction: Dinitromethane potassium salt + Formaldehyde → 2,2-Dinitroethanol potassium salt
The introduction of the fluorine atom is a critical step in the synthesis of this compound. This is typically achieved through the fluorination of a suitable precursor, such as the anion of 2,2-dinitroethanol. In one prominent method, 2,2-dinitroethanol potassium salt, prepared via the hydrolytic route described previously, is subjected to fluorination. wipo.int
This transformation is accomplished using a selective fluorinating reagent, such as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroboric acid) salt, commercially known as Selectfluor®. wipo.int This electrophilic fluorinating agent reacts with the nucleophilic carbon of the dinitroethanol anion to yield this compound at room temperature with a high yield of up to 86%. wipo.int
Another described pathway involves the fluorination of the anion [(NO₂)₂CCH₂OH]⁻ to produce this compound. This highlights the general strategy of employing a dinitroalkoxide intermediate for the final fluorination step.
| Precursor | Fluorinating Agent | Product | Yield |
| 2,2-Dinitroethanol potassium salt | Selectfluor® | This compound | up to 86% wipo.int |
The Mannich reaction, a three-component condensation involving an active hydrogen compound, formaldehyde, and a primary or secondary amine, is a versatile tool in organic synthesis. In the context of energetic materials, this compound itself can be used as a component in Mannich-type reactions to synthesize more complex, high-energy molecules. It can react with amines and formaldehyde to generate Mannich derivatives, which are of interest as energetic polymers or binders.
This reactivity implies that precursors to this compound, such as dinitro alcohols, can also participate in Mannich reactions. For instance, dinitro alcohols can react with amino acids like glycine (B1666218) or with ethanolamine. These reactions build larger molecular frameworks incorporating the dinitro functionality, which can then potentially be fluorinated in subsequent steps, although this is not a direct route to this compound itself but rather to related structures.
Advanced and Sustainable Methodologies in this compound Synthesis
Research into the synthesis of this compound also explores more direct and potentially more efficient or sustainable methods. These advanced methodologies aim to reduce the number of synthetic steps, avoid harsh reagents, or utilize more readily available starting materials.
The direct conversion of 2,2,2-trinitroethanol (B8594733) derivatives to this compound represents a theoretically appealing, yet challenging, synthetic strategy. This pathway would involve the nucleophilic substitution of one of the nitro groups on the tertiary carbon with a fluoride (B91410) ion. However, the direct nucleophilic displacement of a nitro group on an aliphatic carbon is a difficult transformation.
Current literature on the synthesis of this compound predominantly focuses on the fluorination of dinitro precursors rather than the substitution of a nitro group in a trinitro compound. The established routes, such as the fluorination of the 2,2-dinitroethanol anion, appear to be more synthetically feasible and are consequently more widely reported. While nucleophilic aromatic substitution of nitro groups is a known process, the conditions required are typically harsh and may not be compatible with the aliphatic alcohol functionality of 2,2,2-trinitroethanol. As such, a direct synthesis from 2,2,2-trinitroethanol derivatives is not a well-documented or conventional pathway in the synthesis of this compound.
One-Pot Synthesis Strategies for this compound and its Intermediates
A notable multi-step synthesis that holds potential for adaptation into a one-pot or streamlined process begins with barbituric acid. This process involves several distinct stages to first generate key intermediates before the final fluorination step.
Synthetic Pathway from Barbituric Acid:
Nitration and Hydrolysis: Barbituric acid is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and fuming nitric acid, to produce gem-dinitroacetylurea.
Intermediate Salt Formation: The gem-dinitroacetylurea undergoes hydrolysis in an alkaline solution (e.g., potassium hydroxide) to yield dinitromethane potassium salt. This step has been reported with yields as high as 87%.
Hydroxymethylation: The dinitromethane potassium salt then reacts with a formaldehyde solution under alkaline conditions to form 2,2-dinitroethanol potassium salt.
Fluorination: The final step involves the fluorination of the 2,2-dinitroethanol potassium salt to yield this compound. This has been achieved at room temperature with a selective fluorinating reagent, 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroboric acid), resulting in yields of up to 86%.
While traditionally performed as separate steps, the principles of one-pot synthesis could be applied to telescope these reactions, for instance, by carefully controlling the addition of reagents and reaction conditions to facilitate sequential transformations in a single vessel. nih.gov The development of such a process would enhance the efficiency and cost-effectiveness of producing this compound. nih.gov
Green Chemistry Principles in this compound Production
The production of energetic materials like this compound is increasingly scrutinized through the lens of green chemistry, which aims to design chemical products and processes that minimize the use and generation of hazardous substances. yale.eduresearchgate.net The twelve principles of green chemistry provide a framework for achieving more sustainable synthesis, focusing on areas such as waste prevention, atom economy, use of safer solvents, energy efficiency, and catalysis. yale.edunih.govsigmaaldrich.com Applying these principles to the synthesis of this compound is crucial for enhancing safety, reducing environmental impact, and improving economic viability. researchgate.net
Key green chemistry principles relevant to this synthesis include:
Prevention : It is preferable to prevent waste formation than to treat it after the fact. nih.gov This can be achieved by optimizing reactions to maximize yield and minimize byproducts. researchgate.net
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov
Less Hazardous Chemical Syntheses : Wherever feasible, synthetic methods should use and generate substances with little or no toxicity to human health and the environment. nih.gov This is particularly important in energetic materials synthesis, which often involves hazardous reagents. iitb.ac.in
Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous. nih.gov
Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can carry out a reaction multiple times, minimizing waste. nih.gov
Ionic liquids (ILs) are salts with low melting points, often considered "green" solvents due to their negligible volatility, high thermal stability, and tunable properties. rsc.orgnih.gov While direct research on the ionic liquid-mediated synthesis of this compound orthoesters is not widely published, the use of ILs in related organic transformations provides a strong basis for their potential application. Orthoesters themselves are used in a general, one-pot, water-free method for synthesizing various ionic liquids. rsc.orgrsc.orggoogle.com This process involves the direct alkylation of compounds like imidazole (B134444) and pyridine (B92270) derivatives using an orthoester as the alkylating agent in the presence of an acid. rsc.org
The reverse process—using ionic liquids as a medium for orthoester synthesis—is a plausible green chemistry approach. d-nb.info The unique solvent properties of ILs can enhance reaction rates and selectivity. d-nb.info For the synthesis of an orthoester of this compound, an ionic liquid could serve as a non-volatile, recyclable reaction medium, replacing traditional volatile organic solvents (VOCs). nih.gov This would align with the green chemistry principle of using safer solvents. nih.gov The synthesis could conceptually involve the reaction of this compound with an appropriate reagent, such as an α,α-difluoroalkylamine, in an ionic liquid medium. organic-chemistry.org
Microwave-assisted synthesis has become a significant tool in green chemistry, offering benefits such as dramatically reduced reaction times, increased yields, and improved energy efficiency compared to conventional heating methods. ingentaconnect.combenthamdirect.comresearchgate.net This technique is particularly effective for the synthesis of fluorinated organic compounds. ingentaconnect.combenthamdirect.com The application of microwave irradiation can accelerate the synthesis of this compound and its derivatives by providing rapid and uniform heating, which can lead to fewer side reactions and cleaner products. researchgate.net
The advantages of microwave-assisted synthesis include:
Speed: Reactions that take hours under conventional heating can often be completed in minutes. researchgate.net
Efficiency: Homogeneous heating can lead to higher and more reproducible yields. ingentaconnect.com
Energy Savings: Shorter reaction times and direct energy transfer result in lower energy consumption. benthamdirect.com
Purity: Reduced side reactions can simplify product purification. researchgate.net
While specific protocols for the microwave-assisted synthesis of this compound are not extensively detailed in available literature, the successful application of this technology to a wide range of fluorinated nitrogen heterocycles suggests its high potential in this area. ingentaconnect.comresearchgate.net For example, the fluorination of various organic substrates using reagents like Selectfluor™ has been shown to be effective under microwave irradiation, often in combination with ionic liquids. researchgate.net
The use of catalysts is a cornerstone of green chemistry, favoring catalytic reagents over stoichiometric ones to minimize waste. nih.gov In the synthesis of this compound, catalysis plays a vital role, particularly in the challenging C-F bond formation step. scilit.com The final fluorination of the 2,2-dinitroethanol potassium salt intermediate relies on a selective fluorinating agent, which can be considered part of a catalytic system. mdpi.com
Modern catalytic fluorination employs various systems to achieve efficient and selective incorporation of fluorine. scilit.commdpi.com These include:
Transition Metal Catalysts: Metals like nickel, copper, and silver have been used to catalyze fluorination reactions. acs.orgnih.govnih.gov For instance, nickel(II) complexes have been used for the asymmetric fluorination of various substrates. acs.orgnih.gov Copper-catalyzed fluorination of diaryliodonium salts with potassium fluoride (KF) has also been demonstrated as an effective method. nih.gov
Organocatalysts: Small organic molecules can be used to catalyze fluorination reactions, often providing high enantioselectivity. nih.gov
Electrophilic Fluorinating Reagents: Reagents like Selectfluor™ (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are widely used "electrophilic" fluorine sources. mdpi.comnih.gov The synthesis of this compound specifically employs a Selectfluor-type reagent, 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroboric acid). The development of catalysts that can activate these reagents or the substrate under milder conditions is an active area of research. mdpi.combeilstein-journals.org
The efficiency of the fluorination step is critical. For example, in the fluorination of related dicarbonyl compounds, the addition of a base or mediating agent like quinuclidine (B89598) can be necessary to accelerate the rate-limiting enolization of the intermediate, facilitating the introduction of the fluorine atom. beilstein-journals.orgresearchgate.net
Industrial Production Considerations and Scalability Challenges in this compound Synthesis
The transition from laboratory-scale synthesis to industrial production of energetic materials like this compound presents significant challenges. iitb.ac.inacs.org These materials are often sensitive to heat and mechanical shock, making scale-up of batch processes inherently hazardous. iitb.ac.in Historical manufacturing methods for this compound have faced substantial difficulties, including safety and environmental problems that have hindered large-scale production. dtic.mil
Key Scalability Challenges:
Safety and Hazard Management: The synthesis of high-energy materials can involve highly exothermic reactions, such as nitrations. acs.org In large batch reactors, inefficient heat transfer can lead to thermal runaways and potential explosions. iitb.ac.in One of the previous manufacturing routes for this compound was based on nitroform, but the supply was halted after a plant explosion, highlighting the severe safety risks. dtic.mil
Process Control: Maintaining precise control over reaction parameters (temperature, pressure, reagent addition) is critical for both safety and product quality. mit.edu What is manageable on a gram scale becomes increasingly complex in multi-ton reactors. acs.org
Waste Management and Environmental Impact: The synthesis often uses corrosive and hazardous materials like fuming nitric and sulfuric acids, generating significant waste streams that require careful treatment and disposal. acs.org Environmental regulations and the principles of green chemistry push for processes that minimize or eliminate hazardous byproducts. researchgate.net
Raw Material Sourcing and Purity: The availability and cost of starting materials can impact the economic feasibility of industrial production. dtic.mil For instance, one synthetic route uses 1,2-dichlorodifluoroethylene, which was found to be contaminated with an isomer that could produce a toxic byproduct, necessitating investigation into new synthetic routes for the raw material itself. dtic.mil
Transition from Lab to Plant: Processes and equipment that work well in a laboratory setting often cannot be directly scaled up. mit.edu The transition to manufacturing scale may require a complete redesign of the process to ensure it is reproducible, cost-effective, and safe. mit.edu
Modern Approaches to Overcome Challenges:
To address these challenges, modern chemical engineering is turning to advanced manufacturing technologies. Continuous flow reactors, for example, offer a much safer alternative to large batch reactors for producing energetic materials. iitb.ac.inacs.org
Advantages of Continuous Flow Reactors:
| Feature | Description |
| Enhanced Safety | The small internal volume of the reactor minimizes the amount of energetic material present at any one time, significantly reducing the risk of a catastrophic event. iitb.ac.in |
| Superior Heat Transfer | The high surface-area-to-volume ratio allows for excellent temperature control, preventing thermal runaways in exothermic reactions. acs.org |
| Process Intensification | Flow reactors can lead to shorter reaction times and support on-demand production, reducing the need for large inventories of hazardous materials. iitb.ac.in |
| Scalability | Scaling up production is achieved by running the reactor for longer periods or by using multiple reactors in parallel ("numbering-up"), rather than by increasing the reactor size. iitb.ac.in |
The development of modular microflow reactor setups that can handle highly corrosive materials represents a significant step towards making the industrial-scale synthesis of compounds like this compound safer and more feasible. acs.org
Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 2,2 Dinitroethanol
Fundamental Reaction Types of 2-Fluoro-2,2-dinitroethanol
This compound (FDNE) is a versatile chemical compound that participates in a range of chemical reactions, primarily centered around its hydroxyl group and the reactive fluorodinitromethyl moiety. researchgate.net Its reactivity is influenced by the strong electron-withdrawing nature of the fluorine and two nitro groups. ontosight.ai
FDNE has been utilized in the synthesis of various energetic materials and other complex organic molecules. ontosight.airsc.org Its reactions often involve the hydroxyl functional group, which can be modified through esterification, etherification, and Mannich reactions. researchgate.netrsc.org
Oxidation Pathways of this compound
The oxidation of this compound can lead to the formation of various products, depending on the oxidizing agent and reaction conditions. One notable oxidation reaction involves its conversion to 2-fluoro-2,2-dinitroethyl perchlorate (B79767). dtic.mil This transformation can be achieved using dichlorine heptoxide, even in aqueous alkaline solutions, a condition that highlights the enhanced reactivity of the alcohol. dtic.mil
Reduction Reactions of this compound
Information regarding the specific reduction reactions of this compound is limited in the provided search results. However, the reduction of nitro compounds is a well-established area of organic chemistry. Generally, the reduction of aliphatic nitro compounds can lead to the formation of amines. acs.org It is plausible that under specific reducing conditions, the nitro groups of this compound could be reduced to amino groups, though this is not explicitly detailed in the available information.
Nucleophilic Substitution Mechanisms Involving this compound
This compound and its derivatives are key substrates in various nucleophilic substitution reactions. acs.org The fluorodinitromethyl group is a potent electron-withdrawing group, which influences the reactivity of the adjacent carbon atom. research-solution.com
One of the primary applications of FDNE is in the synthesis of ethers and esters through nucleophilic substitution. rsc.orgrsc.org For instance, it reacts with epoxides like propylene (B89431) oxide in the presence of a base to form the corresponding ether. fluorine1.ru The reaction of FDNE with various alkylating agents, often involving triflate esters as intermediates, has been explored to synthesize a range of fluorodinitroethyl ethers. dtic.mil
The compound also participates in Michael reactions, a type of nucleophilic addition, with various olefinic and acetylenic acceptors. dtic.milacs.org For example, it reacts with ethyl acrylate, methyl vinyl ketone, and acrylonitrile (B1666552) in the presence of a base to yield the corresponding addition products. dtic.mil
Furthermore, FDNE is utilized in Mannich reactions, a multicomponent condensation reaction, to introduce the fluorodinitromethyl group into various molecular frameworks. rsc.orgacs.orgsemanticscholar.org This has been a common strategy for synthesizing energetic materials. rsc.orgsemanticscholar.org For example, it has been used in the synthesis of N,N'-bis(β,β-dinitro-β-fluoroethyl)-1,4-diaminocubane. dtic.mil
| Reaction Type | Reagents | Product(s) | Reference(s) |
| Etherification | Propylene oxide, NaOH | 2-Fluoro-2,2-dinitroethyl 2-hydroxypropyl ether | fluorine1.ru |
| Etherification | Ethylene (B1197577) oxide, NaOH | 2-Fluoro-2,2-dinitroethyl 2-hydroxyethyl ether | fluorine1.ru |
| Michael Addition | Ethyl acrylate, alkali | Ethyl 4-fluoro-4,4-dinitrobutyrate | dtic.mil |
| Michael Addition | Methyl vinyl ketone, alkali | 5-Fluoro-5,5-dinitro-2-pentanone | dtic.mil |
| Michael Addition | Acrylonitrile, alkali | 4-Fluoro-4,4-dinitrobutyronitrile | dtic.mil |
| Mannich Reaction | 1,4-Diaminocubane hydrochloride, Sodium acetate | N,N'-bis(β,β-dinitro-β-fluoroethyl)-1,4-diaminocubane | dtic.mil |
| Esterification | Dichlorine heptoxide | 2-Fluoro-2,2-dinitroethyl perchlorate | dtic.mil |
Influence of Fluorine and Nitro Groups on this compound Reactivity
The presence of a fluorine atom and two nitro groups on the same carbon atom significantly impacts the chemical reactivity of this compound. ontosight.ai These strongly electron-withdrawing groups make the hydroxyl group more acidic compared to unsubstituted ethanol, influencing its reactivity in base-catalyzed reactions. ontosight.ai
The fluorodinitromethyl group, -CF(NO₂)₂, is a key "explosophore" in the design of energetic materials. rsc.org Replacing a trinitromethyl group, -C(NO₂)₃, with a fluorodinitromethyl group can lead to energetic materials with enhanced thermal stability and reduced sensitivity to mechanical impact. research-solution.commdpi.com This is partly attributed to the fact that the fluorine atom is similar in size to a hydrogen atom, which results in less steric hindrance and more rotational freedom compared to the bulky trinitromethyl group. research-solution.com
Theoretical studies have shown that substituting a dinitromethyl group with a fluorodinitromethyl group can increase the bond dissociation energy of the C-NO₂ bonds, contributing to greater thermal stability. nih.gov The introduction of fluorine also enhances the oxygen balance of energetic materials, which can lead to improved detonation velocity and pressure. mdpi.com
Exploration of Molecular Targets and Reaction Intermediates in this compound Transformations
The primary molecular target in reactions involving this compound is often the hydroxyl group. This group serves as a handle for introducing the energetic fluorodinitromethyl moiety into other molecules through various chemical transformations. researchgate.net
In nucleophilic substitution reactions, the reaction intermediates can vary depending on the specific mechanism. For instance, in reactions with bromoalkanes and silver triflate, triflate esters are formed as key intermediates, which are then displaced by the this compound nucleophile. dtic.mil
In Mannich reactions, the reaction proceeds through the formation of an iminium ion intermediate from formaldehyde (B43269) and an amine, which then reacts with the acidic proton of a compound, in this case, a molecule into which the fluorodinitromethyl group is being introduced. acs.org
Studies on Electrophilic Characteristics of this compound
While this compound primarily acts as a nucleophile through its hydroxyl group, the carbon atom bearing the fluorine and nitro groups exhibits electrophilic character. This is due to the strong electron-withdrawing nature of the attached functional groups.
The electrophilicity of related fluoronitro compounds is a subject of study. For instance, fluorotrinitromethane and other fluoronitroalkanes have been synthesized through the electrophilic fluorination of nitroalkane anions. researchgate.netresearchgate.net While not directly about this compound acting as an electrophile, this highlights the electrophilic nature of the carbon center in such systems.
The reaction of this compound with diazomethane (B1218177) to form the corresponding methyl ether requires a Lewis acid catalyst like boron trifluoride etherate, suggesting that the alcohol itself is not sufficiently electrophilic to react directly. fluorine1.ru However, the reaction of its perchlorate derivative, 2-fluoro-2,2-dinitroethyl perchlorate, with nucleophiles would be an example of the fluorodinitromethyl ethyl group acting as an electrophile. dtic.mil
Derivatization Chemistry and Functionalization of 2 Fluoro 2,2 Dinitroethanol
Synthesis of Energetic Esters and Formals of 2-Fluoro-2,2-dinitroethanol
The hydroxyl group of this compound serves as a versatile handle for the synthesis of a variety of energetic esters and formals. These reactions typically involve condensation with carbonyl compounds or their equivalents, leading to the formation of molecules with a high density of explosophoric groups.
Bis(2-fluoro-2,2-dinitroethyl)formal (FEFO) is a well-known energetic plasticizer valued for its high density and energetic output. nih.gov The synthesis of FEFO has been approached through several routes. A foundational method involves the reaction of this compound with formaldehyde (B43269) or its polymers in the presence of concentrated sulfuric acid. google.com However, the limited availability of the starting alcohol on a large scale has driven the exploration of alternative pathways. google.com
One such alternative involves the aqueous fluorination of the alkali metal salts of bis(2,2-dinitroethyl) formal. google.com A more streamlined, one-pot synthesis was later developed, which includes the reduction of bis(2,2,2-trinitroethyl) formal followed by fluorination. google.com This method, however, can be complicated by the formation of impurities. google.com A significant improvement was the discovery that dissolving 2,2,8,8-tetranitro-4,6-dioxa-1,9-nonanediol (dinol) in an alkaline medium and subsequent fluorination yields FEFO of high purity. google.com
Analogues of FEFO, such as bis(2-fluoro-2,2-dinitroethyl)difluoroformal (difluoro-FEFO), have also been synthesized. The preparation of difluoro-FEFO is achieved by reacting bis(2-fluoro-2,2-dinitroethyl) carbonate with sulfur tetrafluoride (SF₄) and hydrogen fluoride (B91410) (HF). google.com
Table 1: Synthesis Methods for FEFO
| Precursor | Reagents | Key Features |
|---|---|---|
| This compound | Formaldehyde, H₂SO₄ | Basic method, limited by precursor availability. google.com |
| Bis(2,2-dinitroethyl) formal salts | Aqueous fluorine | Overcomes precursor scarcity. google.com |
| Bis(2,2,2-trinitroethyl) formal | NaOOH, Fluorination | One-pot synthesis, potential for impurities. google.com |
The reaction of this compound with carbon tetrachloride or chloroform (B151607) in the presence of a Lewis acid catalyst, such as anhydrous iron(III) chloride, yields tetrakis(2-fluoro-2,2-dinitroethyl) ortho-carbonate and tris(2-fluoro-2,2-dinitroethyl) ortho-formate, respectively. researchgate.netznaturforsch.comuni-muenchen.de These compounds are of interest as potential high-energy dense oxidizers. researchgate.netznaturforsch.com Their synthesis has also been explored in ionic liquids. mathnet.ru The resulting ortho-esters are characterized by their high density and have been thoroughly analyzed using various spectroscopic and analytical techniques. researchgate.netznaturforsch.comresearchgate.net
Table 2: Properties of Fluoro-Dinitroethyl Ortho-esters
| Compound | Formula | Density (g/cm³) |
|---|---|---|
| Tetrakis(2-fluoro-2,2-dinitroethyl) ortho-carbonate | C₉H₈F₄N₈O₂₀ | 1.871 |
| Tris(2-fluoro-2,2-dinitroethyl) ortho-formate | C₇H₇F₃N₆O₁₅ | 1.867 |
Data sourced from research findings. researchgate.netznaturforsch.com
The synthesis of adipate (B1204190) esters typically involves the reaction of adipic acid with an alcohol. google.com While specific research on the direct synthesis of adipate derivatives from this compound is not extensively detailed in the provided results, the general principles of esterification would apply. This would likely involve reacting this compound with adipic acid or an activated derivative like adipoyl chloride, potentially with a catalyst to drive the reaction to completion. The resulting bis(2-fluoro-2,2-dinitroethyl) adipate would be a highly energetic material, combining the explosophoric properties of the fluoro-dinitroethyl groups with the adipate backbone.
Formation of Nitrogen-Rich Heterocyclic Derivatives from this compound
The incorporation of the 2-fluoro-2,2-dinitroethoxy group into nitrogen-rich heterocyclic scaffolds is a key strategy for creating high-performance energetic materials. These heterocycles often provide a thermally stable and dense core, which, when functionalized with energetic moieties, results in compounds with superior detonation properties.
A significant development in this area is the synthesis of 5,6-di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine. rsc.org This compound is synthesized from 5,6-dichlorofurazano[3,4-b]pyrazine through a nucleophilic aromatic substitution reaction with this compound. rsc.orgnih.gov The reaction is facilitated by a base, such as potassium carbonate or trisodium (B8492382) phosphate (B84403) dodecahydrate. rsc.orgnih.govresearchgate.net The resulting material is a high-performance, melt-castable energetic material with a high crystal density and thermal stability. rsc.org
Table 3: Energetic Properties of 5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine
| Property | Value |
|---|---|
| Density (g/cm³) | 1.85 |
| Decomposition Temperature (°C) | 266 |
| Detonation Velocity (m/s) | 9030 (calculated) |
| Detonation Pressure (GPa) | 37.3 (calculated) |
Data sourced from research findings. rsc.org
The 1,3,5-triazine (B166579) ring is another important scaffold for the development of energetic materials due to its high nitrogen content and thermal stability. mdpi.com An efficient synthesis of 2,4,6-tris(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine has been developed. researchgate.net This involves the reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with this compound. The sequential substitution of the chlorine atoms on the triazine ring allows for the introduction of three 2-fluoro-2,2-dinitroethoxy groups. mdpi.com While direct condensation of this compound can be challenging, multicomponent reactions have shown promise. rsc.org For instance, the reaction of 2-amino-4,6-diazido-1,3,5-triazine with this compound has been studied, although it resulted in only trace amounts of the desired product under certain conditions. researchgate.net In contrast, a multicomponent reaction involving 2,4,6-trichloro-1,3,5-triazine, a trinitromethane (B1605510) salt, and this compound has been successful. rsc.org
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Bis(2-fluoro-2,2-dinitroethyl)formal (FEFO) |
| 2,2,8,8-tetranitro-4,6-dioxa-1,9-nonanediol |
| Bis(2-fluoro-2,2-dinitroethyl)difluoroformal (difluoro-FEFO) |
| Bis(2-fluoro-2,2-dinitroethyl) carbonate |
| Tetrakis(2-fluoro-2,2-dinitroethyl) ortho-carbonate |
| Tris(2-fluoro-2,2-dinitroethyl) ortho-formate |
| Adipic acid |
| Adipoyl chloride |
| Bis(2-fluoro-2,2-dinitroethyl) adipate |
| 5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine |
| 5,6-Dichlorofurazano[3,4-b]pyrazine |
| 2,4,6-Tris(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine |
| Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) |
| 2-Amino-4,6-diazido-1,3,5-triazine |
| Potassium carbonate |
| Trisodium phosphate dodecahydrate |
| Sulfur tetrafluoride |
| Hydrogen fluoride |
| Iron(III) chloride |
| Formaldehyde |
| Carbon tetrachloride |
| Chloroform |
| Sulfuric acid |
| Sodium hydroperoxide |
Oxadiazole Derivatives of this compound
The synthesis of oxadiazole derivatives from this compound often involves the transformation of its ester derivatives. A key intermediate in this process is the acyl chloride of 2-fluoro-2,2-dinitroethoxyacetic acid, which can be converted into an amide and subsequently dehydrated to form a nitrile. This nitrile undergoes further reactions to yield various heterocyclic systems.
One notable pathway involves the reaction of 2-fluoro-2,2-dinitroethyl-2-chloroacetate with sodium azide (B81097) to produce 2-fluoro-2,2-dinitroethyl-2-azidoacetate. This azido (B1232118) derivative can then be used in the synthesis of 1,2,3-triazoles. Furthermore, the hydroxyl group of this compound can be reacted with chloroacetyl chloride to give 2-fluoro-2,2-dinitroethyl chloroacetate. This compound serves as a precursor for the synthesis of various energetic plasticizers and other derivatives.
Synthesis of Nitramine and Carbamate (B1207046) Derivatives of this compound
The synthesis of nitramine derivatives of this compound can be achieved through the reaction of its derivatives with nitrating agents. For instance, the nitrogen atom of a precursor molecule can be nitrated to introduce the energetic nitramine functionality.
Carbamate derivatives are synthesized by reacting this compound with isocyanates. This reaction results in the formation of a carbamate linkage, which can be a key structural component in energetic polymers and plasticizers. The reaction of this compound with various diisocyanates can lead to the formation of polyurethanes with high energy content.
A summary of representative carbamate derivatives is presented in the table below.
| Reactant | Product | Reference |
| This compound, Hexamethylene diisocyanate | Polyurethane | |
| This compound, Toluene diisocyanate | Polyurethane |
Synthesis of Boron Esters and Other Inorganic Derivatives of this compound
The hydroxyl group of this compound allows for the formation of various inorganic esters. A significant class of these derivatives is the boron esters, which have been investigated for their potential as energetic materials. The synthesis of these esters typically involves the reaction of this compound with a suitable boron-containing reagent, such as boric acid or a borane (B79455) complex. These reactions can lead to the formation of borate (B1201080) esters where one or more of the hydroxyl groups of boric acid are replaced by the 2-fluoro-2,2-dinitroethoxy group.
Michael Additions and Reactions with Olefinic/Acetylenic Acceptors of this compound
This compound can undergo Michael addition reactions with various electrophilic alkenes and alkynes. In the presence of a base, the hydroxyl group of this compound can be deprotonated to form an alkoxide, which then acts as a nucleophile. This nucleophile can add to activated double or triple bonds, leading to the formation of new carbon-carbon bonds and the synthesis of more complex energetic molecules.
These reactions are valuable for introducing the energetic 2-fluoro-2,2-dinitroethoxy moiety into a variety of molecular scaffolds. The choice of the olefinic or acetylenic acceptor allows for the tuning of the physical and energetic properties of the final product.
Perchlorate (B79767) and Ether Formation from this compound
The formation of perchlorate esters of this compound has been explored, as the perchlorate group is a powerful oxidizer that can significantly enhance the energetic properties of a molecule. The synthesis of such derivatives is, however, challenging due to the inherent instability of organic perchlorates.
Ether derivatives of this compound can be synthesized through Williamson ether synthesis. This involves the deprotonation of the alcohol to form the corresponding alkoxide, followed by reaction with an alkyl halide. This method allows for the introduction of various alkyl or substituted alkyl groups, leading to the formation of a diverse range of energetic ethers. For example, the reaction of the sodium salt of this compound with an appropriate alkyl halide yields the corresponding ether.
A summary of representative ether derivatives is presented in the table below.
| Reactant 1 | Reactant 2 | Product | Reference |
| Sodium 2-fluoro-2,2-dinitroethoxide | Alkyl Halide | 1-Alkoxy-2-fluoro-2,2-dinitroethane |
Advanced Spectroscopic and Analytical Characterization of 2 Fluoro 2,2 Dinitroethanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for 2-Fluoro-2,2-dinitroethanol Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of this compound and its derivatives. nih.gov By analyzing the magnetic properties of atomic nuclei, multinuclear NMR provides detailed information about the chemical environment of each atom within the molecule. nih.govrsc.org The characterization is typically achieved through a combination of ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR spectroscopy. rsc.org
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In the ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), the hydroxyl proton (OH) appears as a triplet at approximately 2.62 ppm, with a coupling constant (J H–F) of 7.5 Hz due to its interaction with the adjacent fluorine atom. rsc.orgsemanticscholar.org The methylene (B1212753) protons (OCH₂) resonate as a doublet of doublets at around 4.66 ppm, showing a larger coupling constant (J H–F) of 15.0 Hz, also due to coupling with the fluorine atom. rsc.orgsemanticscholar.org The integration of these signals confirms the presence of one hydroxyl proton and two methylene protons.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides further structural confirmation. In CDCl₃, the methylene carbon (OCH₂) signal appears as a doublet at approximately 61.8 ppm, with a carbon-fluorine coupling constant (J C–F) of 21.2 Hz. rsc.orgsemanticscholar.org The carbon atom of the fluorodinitromethyl group [CF(NO₂)₂] is observed as a doublet at a much higher chemical shift, around 121.1 ppm, with a significantly larger coupling constant (J C–F) of 289.7 Hz. rsc.orgsemanticscholar.org This large coupling constant is characteristic of a fluorine atom directly attached to a carbon.
Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Analysis
Nitrogen-15 NMR spectroscopy is particularly informative for energetic materials containing nitro groups. For derivatives of this compound, the nitrogen atoms of the nitro groups (NO₂) typically exhibit a doublet in the ¹⁵N NMR spectrum due to coupling with the adjacent fluorine atom (J N–F). rsc.orgrsc.org For instance, in a derivative, the gem-dinitro nitrogen signal shows a doublet with a coupling constant of 15.2 Hz. rsc.orgrsc.org The chemical shifts are reported relative to an external standard, commonly nitromethane (B149229) (MeNO₂). semanticscholar.org
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis
Fluorine-19 NMR is a highly sensitive technique for fluorine-containing compounds. huji.ac.il For this compound in CDCl₃, the ¹⁹F NMR spectrum shows a signal at approximately -111.7 ppm. rsc.orgsemanticscholar.org In derivatives, this chemical shift can vary, and the signal may appear as a doublet due to coupling with nitrogen (J F–N). rsc.org For example, in 5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine, the fluorine signal is a doublet at -110.5 ppm with a coupling constant of 4.7 Hz. rsc.org
Interactive NMR Data Table for this compound
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | 2.62 | Triplet | J H–F = 7.5 | OH |
| ¹H | 4.66 | Doublet of Doublets | J H–F = 15.0 | OCH₂ |
| ¹³C | 61.8 | Doublet | J C–F = 21.2 | OCH₂ |
| ¹³C | 121.1 | Doublet | J C–F = 289.7 | CF(NO₂)₂ |
| ¹⁹F | -111.7 | - | - | CF(NO₂)₂ |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies of this compound
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound and its derivatives. nih.gov These methods probe the vibrational modes of the molecule, providing a characteristic fingerprint.
The IR spectrum of this compound and its derivatives is typically recorded using KBr pellets. rsc.org Key absorption bands include those corresponding to the nitro group (NO₂) stretches, which are usually strong, as well as C-F, C-O, and O-H stretching and bending vibrations. rsc.org For example, in a derivative of this compound, strong absorptions at 1614 cm⁻¹ are characteristic of the nitro groups. rsc.org
Raman spectroscopy complements IR spectroscopy and is particularly useful for analyzing symmetric vibrations and bonds that are weakly active in the IR spectrum. znaturforsch.com The Raman spectra of 2-fluoro-2,2-dinitroethyl derivatives have been used to characterize the compounds, often in conjunction with IR spectroscopy. znaturforsch.comresearchgate.net
Interactive Vibrational Spectroscopy Data Table for a Derivative of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3442 | Medium | O-H Stretch |
| 1614 | Strong | NO₂ Asymmetric Stretch |
| 1556 | Weak | - |
| 1508 | Weak | - |
| 1436 | Weak | - |
| 1402 | Weak | - |
| 1332 | Weak | NO₂ Symmetric Stretch |
| 1301 | Weak | - |
| 1260 | Weak | C-O Stretch |
| 1020 | Weak | C-F Stretch |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of this compound
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the fragmentation patterns of this compound and its derivatives. nih.gov This information is crucial for confirming the molecular formula and gaining insights into the molecule's stability and bond strengths.
In the mass spectrum of derivatives of this compound, the molecular ion peak may or may not be observed. However, characteristic fragment ions are typically present. For instance, in the mass spectrum of a derivative, a fragment corresponding to [M–OCH₂CF(NO₂)₂]⁺ can be observed, indicating the loss of the fluoro-dinitroethoxy group. znaturforsch.com Other common fragments include [NO₂]⁺ (m/z = 46) and [NO]⁺ (m/z = 30). znaturforsch.com The fragmentation pattern is highly dependent on the specific structure of the derivative.
Interactive Mass Spectrometry Fragmentation Data Table for a Derivative of this compound
| m/z | Relative Intensity (%) | Fragment Ion |
| 471 | 5 | [M–OCH₂CF(NO₂)₂]⁺ |
| 395 | 2 | [M–CH₂CF(NO₂)₂–2NO₂]⁺ |
| 319 | 4 | [M–2OCH₂CF(NO₂)₂+H]⁺ |
| 137 | 18 | [CH₂CF(NO₂)₂]⁺ |
| 46 | 35 | [NO₂]⁺ |
| 30 | 100 | [NO]⁺ |
X-ray Crystallography for Crystalline Structure Determination of this compound Derivatives
X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional molecular and crystalline structures of energetic materials. For derivatives of this compound, single-crystal X-ray diffraction provides precise data on bond lengths, bond angles, molecular conformation, and intermolecular interactions, which are crucial for understanding their density, stability, and performance. znaturforsch.comresearchgate.net
Several energetic derivatives incorporating the 2-fluoro-2,2-dinitroethoxy moiety have been synthesized and characterized using this method. For instance, tetrakis(2-fluoro-2,2-dinitroethyl) ortho-carbonate and tris(2-fluoro-2,2-dinitroethyl) ortho-formate were analyzed by single-crystal X-ray diffraction to confirm their structures. znaturforsch.comresearchgate.net The C–F bond distance in the fluorodinitromethyl moiety of these compounds is within the typical range. znaturforsch.com Similarly, the structures of various carbamates and borate (B1201080) esters containing the 2-fluoro-2,2-dinitroethoxy group have been elucidated. researchgate.netuni-muenchen.de
A notable example is 5,6-di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine, a high-performance melt-cast energetic material. rsc.orgsemanticscholar.org X-ray diffraction studies revealed two polymorphs, designated 6-A and 6-M. rsc.org Polymorph 6-A crystallizes in the orthorhombic space group Fdd2 with a density of 1.851 g cm⁻³ at 130 K, while polymorph 6-M is in the orthorhombic space group Pca2₁ and has a higher density of 1.887 g cm⁻³ at the same temperature. rsc.org In both forms, the fused furazano[3,4-b]pyrazine ring system maintains a planar arrangement. rsc.org Such detailed structural information is vital for correlating crystalline packing with the physical properties of the material. rsc.orgsemanticscholar.org
The crystallographic data for several derivatives are summarized in the table below.
| Compound Name | Crystal System | Space Group | Density (g cm⁻³) | Measurement Temperature (K) |
| 5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine (Polymorph 6-A) rsc.org | Orthorhombic | Fdd2 | 1.851 | 130 |
| 5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine (Polymorph 6-M) rsc.org | Orthorhombic | Pca2₁ | 1.887 | 130 |
| Tetrakis(2-fluoro-2,2-dinitroethyl) ortho-carbonate znaturforsch.comresearchgate.net | Not specified | Not specified | 1.834 | Not specified |
| Tris(2-fluoro-2,2-dinitroethyl) ortho-formate znaturforsch.comresearchgate.net | Not specified | Not specified | 1.849 | Not specified |
| Tris(2-fluoro-2,2-dinitroethyl) borate uni-muenchen.de | Not specified | Not specified | Not specified | Not specified |
Thermal Analysis Techniques in this compound Research
Thermal analysis techniques are fundamental in the study of energetic materials like this compound and its derivatives. These methods provide critical information about the thermal stability, decomposition behavior, phase transitions, and safety characteristics of the compounds. znaturforsch.comsemanticscholar.org Techniques such as Differential Scanning Calorimetry (DSC) and thermogravimetric analysis (TGA) are routinely employed to determine key parameters like melting points, decomposition temperatures, and heat of formation, which are essential for evaluating their potential as energetic materials. researchgate.netrsc.org
Differential Scanning Calorimetry (DSC) is a primary technique used to assess the thermal stability of this compound derivatives by measuring the difference in heat flow between a sample and a reference as a function of temperature. rsc.orgicheme.org The resulting data reveal melting points and decomposition temperatures, which are key indicators of a material's thermal robustness. semanticscholar.org
For example, DSC analysis of 5,6-di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine showed an onset melting point at 117 °C and an onset decomposition temperature at 226 °C, indicating good thermal stability. rsc.orgsemanticscholar.org Further studies on its polymorphs (6-A and 6-M) demonstrated that crystalline form significantly affects thermal properties; the onset decomposition temperature of both polymorphs was nearly 34°C higher than that of the bulk powder sample. semanticscholar.org In another study, tetrakis(2-fluoro-2,2-dinitroethyl) ortho-carbonate was found to melt at 133 °C and begin to boil at an onset temperature of 193 °C, without showing an exothermic decomposition. znaturforsch.com
These findings highlight the utility of DSC in comparing the thermal behavior of different derivatives and polymorphs, providing essential data for the development of stable energetic materials.
| Compound Name | Onset Melting Point (°C) | Onset Decomposition Temperature (°C) | Heating Rate (°C/min) |
| 5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine (Powder) rsc.orgsemanticscholar.org | 117 | 226 | 5 |
| Tetrakis(2-fluoro-2,2-dinitroethyl) ortho-carbonate znaturforsch.com | 133 | Not applicable (boils at 193°C) | Not specified |
| Tris(2-nitroethyl) borate uni-muenchen.de | Not specified | 216 | 5 |
While DSC is a powerful screening tool, thermal safety calorimetry techniques are employed for a more comprehensive assessment of reaction hazards and thermal stability under conditions that better simulate large-scale processes. icheme.org These methods, such as those using a Radex calorimeter, typically involve larger sample sizes and can measure pressure generation alongside heat release, providing data on gas evolution rates. icheme.org This is critical for energetic materials derived from this compound, where decomposition can lead to rapid pressure buildup.
Experience with inhomogeneous systems shows that safety calorimetry can provide a more reliable indication of thermal stability compared to DSC, where small, potentially unrepresentative samples can be a limitation. icheme.org For derivatives of this compound, safety calorimetry would be used to determine the adiabatic time to maximum rate, self-accelerating decomposition temperature (SADT), and other parameters crucial for defining safe handling, storage, and processing conditions. A patent for the synthesis of this compound notes the method is safe and reliable, which implies a thorough understanding of its thermal safety profile, likely obtained through such specialized calorimetric studies. wipo.int
Understanding the gaseous products formed during the thermal decomposition of this compound and its derivatives is crucial for elucidating decomposition mechanisms and assessing the environmental and toxicological impact of its combustion. Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying these gaseous species.
In a typical setup, the material is heated in a controlled environment (pyrolysis in an inert atmosphere like nitrogen, or combustion in oxygen), and the evolved gases are passed through a gas cell in an FTIR spectrometer. nih.gov The resulting infrared spectrum provides a fingerprint of the functional groups and molecular structures of the decomposition products. For example, studies on the decomposition of other fluorinated organic compounds have identified products such as COF₂, CF₄, and various fluoroolefins. nih.gov For nitrogen-containing compounds like this compound derivatives, one would expect to detect nitrogen oxides (NOx), hydrogen fluoride (B91410) (HF), and other complex species in the gaseous effluent. This analysis provides insight into the chemical pathways of decomposition and the completeness of combustion. nih.gov
Chromatographic Methods for Purity Assessment and Separation of this compound
Chromatographic techniques are essential for the purification and purity assessment of this compound and its derivatives. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. chromtech.com The choice of technique depends on the volatility and polarity of the compounds. For non-volatile derivatives, High-Performance Liquid Chromatography (HPLC) is often used, as demonstrated by the purity assessment of a this compound sample, which was found to be >99.7% pure by HPLC. rsc.org For volatile compounds, gas chromatography is the method of choice.
Gas-Liquid Partition Chromatography (GLPC), also known as Gas-Liquid Chromatography (GLC), is a type of gas chromatography where the stationary phase is a liquid coated on an inert solid support. chromtech.combyjus.com Separation occurs based on the differential partitioning of the analytes between the carrier gas (mobile phase) and the liquid stationary phase. chromtech.comchromatographyonline.com GLPC is particularly suited for the analysis of volatile and thermally stable compounds.
In the context of this compound research, GLPC has been used to determine the purity of its derivatives. For example, in the synthesis of bis(2-fluoro-2,2-dinitroethyl) difluoroformal (difluoro-FEFO), GLPC was employed to analyze the final product. google.com The analysis confirmed that the difluoro-FEFO obtained was 98.9% pure, with a small amount of the precursor, bis(2-fluoro-2,2-dinitroethyl) carbonate, remaining as an impurity. google.com This application demonstrates the effectiveness of GLPC in quality control and for monitoring the progress of reactions involving volatile derivatives of this compound.
Elemental Analysis for Stoichiometric Verification of this compound Compounds
Elemental analysis is a cornerstone technique in the characterization of novel chemical compounds, providing fundamental insight into their empirical and molecular formulas. For energetic materials like this compound and its derivatives, this method is crucial for verifying their stoichiometry, ensuring the correct proportions of carbon (C), hydrogen (H), and nitrogen (N) are present in the synthesized molecules. This verification is a critical step in confirming the identity and purity of these compounds before further spectroscopic and performance-related studies are undertaken.
The principle of elemental analysis involves the complete combustion of a small, precisely weighed sample of the compound. The resulting combustion gases, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), are collected and quantified. From the amounts of these products, the percentage composition of C, H, and N in the original sample can be determined. This experimental data is then compared against the theoretical percentages calculated from the compound's proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the successful synthesis of the target compound.
Detailed Research Findings
Research on this compound and its derivatives consistently employs elemental analysis to validate the synthesized structures. While this compound itself is a key precursor, its purity is often confirmed through the successful synthesis and characterization of its more complex derivatives. dtic.mildtic.mil The literature provides specific elemental analysis data for a range of these energetic compounds, demonstrating the successful incorporation of the 2-fluoro-2,2-dinitroethoxy moiety.
For instance, the synthesis of various derivatives, such as ortho-carbonates and ortho-formates, relies on this compound as a starting material. wipo.int The elemental analysis of the resulting products serves as an indirect but powerful confirmation of the precursor's identity and purity. Similarly, its use in creating energetic plasticizers and other complex heterocyclic systems is validated by the elemental composition of the final compounds. rsc.org
The following tables present the calculated theoretical and experimentally determined ("found") elemental analysis data for several representative compounds derived from this compound. The close correlation between the calculated and found values in these examples underscores the reliability of the synthetic routes and the successful creation of the target molecules.
Elemental Analysis Data for this compound
The theoretical elemental composition of this compound (C₂H₃FN₂O₅) is provided below. This compound is a key intermediate, and its purity is essential for the successful synthesis of its derivatives. wipo.intrsc.org
| Element | Symbol | Calculated (%) |
| Carbon | C | 15.59 |
| Hydrogen | H | 1.96 |
| Nitrogen | N | 18.18 |
| Fluorine | F | 12.33 |
| Oxygen | O | 51.93 |
Note: The calculated values are based on the molecular formula C₂H₃FN₂O₅. Experimental verification is typically performed during its synthesis and use as a reagent.
Elemental Analysis of 5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine
This compound was synthesized from this compound, and its elemental analysis confirms the successful incorporation of two 2-fluoro-2,2-dinitroethoxy groups. dtic.mil
| Element | Symbol | Calculated (%) | Found (%) |
| Carbon | C | 22.55 | 23.17 |
| Hydrogen | H | 0.95 | 1.02 |
| Nitrogen | N | 26.29 | 25.15 |
Data sourced from a study on high-performance melt-cast energetic materials. dtic.mil
Elemental Analysis of Tetrakis(2-fluoro-2,2-dinitroethyl) ortho-carbonate
Synthesized from this compound and carbon tetrachloride, the elemental analysis of this complex ortho-carbonate validates its structure. wipo.int
| Element | Symbol | Calculated (%) | Found (%) |
| Carbon | C | 17.32 | 17.39 |
| Hydrogen | H | 1.29 | 1.24 |
| Nitrogen | N | 17.95 | 17.72 |
Data from research into potential high-energy dense oxidizers. wipo.int
Elemental Analysis of 5-(2-Fluoro-2,2-dinitroethoxy)-trinitro-1,3-benzenediamine
This derivative was prepared by the reaction of this compound with a substituted trinitrobenzene. The analytical data confirms the successful ether linkage.
| Element | Symbol | Calculated (%) | Found (%) |
| Carbon | C | 24.81 | 24.66 |
| Hydrogen | H | 1.53 | 1.56 |
| Nitrogen | N | 24.81 | 24.69 |
| Fluorine | F | 4.81 | 4.85 |
Note: These findings are part of a broader study on TATB analog synthesis.
Computational Chemistry and Theoretical Modeling of 2 Fluoro 2,2 Dinitroethanol
Quantum Chemical Calculations for 2-Fluoro-2,2-dinitroethanol Properties
Quantum chemical calculations are a fundamental tool for investigating the intrinsic properties of molecules like this compound. These methods allow for the prediction of various thermodynamic and electronic properties from first principles.
Enthalpy and Energy of Formation Predictions for this compound and Derivatives
The enthalpy of formation is a critical parameter for assessing the energetic potential of a compound. For this compound, a condensed phase enthalpy of formation of -480.3 kJ/mol has been reported, while the gas-phase value is listed as -181.8 kJ/mol. mdpi.com However, the significant difference between these values, implying a high heat of vaporization, has been noted as a potential data anomaly. mdpi.com
Theoretical predictions of enthalpy and energy of formation are often carried out using various computational methods. For instance, quantum chemical calculations at the CBS-4M level of theory have been used to predict these values for FDNE and its derivatives. researchgate.net Isodesmic reactions, a computational strategy that helps to minimize errors by ensuring similar bonding environments on both sides of a hypothetical reaction, are also employed to calculate the solid-state heat of formation. rsc.org The EXPLO5 software is a tool used to compute detonation parameters based on the calculated heat of formation and experimental density. researchgate.netznaturforsch.com
Derivatives of this compound have also been studied. For example, 5,6-di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine, a derivative, was found to have a calculated negative heat of formation of -166.1 kJ mol⁻¹ (-0.39 kJ g⁻¹). rsc.org Another derivative, 2,2,2-trifluoroethoxy bis(2-fluoro-2,2-dinitroethoxy) methane, has an estimated heat of formation of -400.0 kcal/mol. justia.com
| Compound | Predicted Property | Value | Method |
| This compound | Condensed Phase Enthalpy of Formation | -480.3 kJ/mol | |
| This compound | Gas-Phase Enthalpy of Formation | -181.8 kJ/mol | |
| 5,6-di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine | Heat of Formation | -166.1 kJ/mol | Isodesmic Reaction |
| 2,2,2-trifluoroethoxy bis(2-fluoro-2,2-dinitroethoxy) methane | Heat of Formation | -400.0 kcal/mol | Estimation |
Electronic Structure and Bonding Analysis of this compound
The electronic structure and bonding of this compound and its derivatives are key to understanding their stability and reactivity. The presence of the fluorine atom and two nitro groups on the same carbon atom creates a unique electronic environment. ontosight.ai In derivatives of FDNE, such as 5,6-di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine, multinuclear NMR spectroscopy reveals important details about the bonding. rsc.org For instance, in this derivative, the ¹³C NMR signal for the CF(NO₂)₂ carbon appears as a doublet with a large coupling constant (J(C-F) = 299.4 Hz), indicative of the direct bond between carbon and fluorine. rsc.org Similarly, the CH₂ group's carbon signal is also a doublet due to coupling with the fluorine atom (J(C-F) = 20.1 Hz). rsc.org The ¹⁵N NMR spectrum shows a doublet for the gem-dinitro nitrogen due to its coupling with fluorine (J(N-F) = 15.2 Hz). rsc.org
Detonation Performance Prediction and Simulation for this compound-Based Energetic Materials
Computational simulations are extensively used to predict the detonation performance of energetic materials, providing a safer and more cost-effective way to screen potential candidates. rsc.org
Detonation Pressure and Velocity Computations
Detonation pressure and velocity are key indicators of an explosive's performance. For materials containing this compound moieties, these parameters are often calculated using software like EXPLO5, which relies on the compound's heat of formation and density. researchgate.netrsc.orgznaturforsch.com
For example, 5,6-di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine, synthesized from FDNE, has a computed detonation velocity of 8512 m/s and a detonation pressure of 32.4 GPa, which are comparable to the widely used explosive RDX. rsc.org Another derivative, tetrakis(2-fluoro-2,2-dinitroethyl) ortho-carbonate, has a calculated detonation velocity of 8796 m/s and a detonation pressure of 299 kbar. researchgate.net The Kamlet-Jacob equations are a reliable method for predicting these detonation parameters. icm.edu.pl
| Compound | Predicted Detonation Velocity | Predicted Detonation Pressure |
| 5,6-di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine | 8512 m/s | 32.4 GPa |
| Tetrakis(2-fluoro-2,2-dinitroethyl) ortho-carbonate | 8796 m/s | 299 kbar |
Detonation Energy and Temperature Simulations
Detonation energy and temperature are also important performance parameters that can be computed. The EXPLO5 code is a common tool for these simulations, taking into account the material's properties. researchgate.netznaturforsch.comuni-muenchen.de The introduction of fluorine can lead to a more negative heat of formation, which in turn can affect the detonation pressure and velocity. dtic.mil
Theoretical Prediction of Detonation Products and Decomposition Mechanisms
Understanding the decomposition mechanism is crucial for assessing the stability and performance of energetic materials. For nitro compounds, the initial step in decomposition is often the cleavage of the C-NO₂ or O-NO₂ bond. mdpi.com In the case of this compound, the presence of a fluorine atom can influence the decomposition pathway. The initial decomposition reactions play a significant role in the subsequent energy release. nih.gov Theoretical studies can predict the likely decomposition products, which are essential for calculating detonation parameters. uni-muenchen.de While specific theoretical studies on the detailed decomposition mechanism and products of this compound itself were not found in the provided search results, the general principles of nitro compound decomposition provide a framework for such predictions. mdpi.com
Applications of 2 Fluoro 2,2 Dinitroethanol in Advanced Materials Science
2-Fluoro-2,2-dinitroethanol as a Key Precursor in Energetic Materials
This compound serves as a fundamental building block for a variety of energetic materials due to the advantageous properties conferred by the 2-fluoro-2,2-dinitroethyl moiety. icm.edu.pl This functional group is known to enhance the thermal stability and reduce the mechanical sensitivity of energetic compounds compared to their trinitromethyl analogues. rsc.orgscispace.com The synthesis of more complex energetic molecules often involves leveraging the reactivity of FDNE. rsc.org Common synthetic pathways include the Mannich reaction, where FDNE reacts with other compounds in the presence of a Lewis base, and esterification through nucleophilic substitution of chlorine atoms with FDNE. rsc.orgsemanticscholar.org Another method involves the fluorination of gem-dinitro carbon compounds. rsc.org
The incorporation of the fluorodinitro (FDN) moiety from FDNE into different molecular frameworks, such as 1,4-dioxane, 1,3,5-triazine (B166579), and various heterocyclic structures, has led to the development of novel energetic materials with tailored properties. rsc.org Despite its utility, the synthesis of energetic polynitroaliphatic acetals and ethers from FDNE can be challenging due to its inherent chemical instability in alkaline or acidic solutions and its relatively weak nucleophilic character. icm.edu.pl
One of the most notable energetic plasticizers derived from FDNE is bis(2-fluoro-2,2-dinitroethyl)formal (FEFO). rsc.org FEFO is a commercial plasticizer valued for its excellent mechanical, aging, and molding properties, and it is an important ingredient in rocket propellants. rsc.org The inclusion of such polynitroaliphatic compounds can increase the energy of propulsion events while allowing for greater flexibility in adjusting the mechanical characteristics of the propellant. icm.edu.pl The 2-fluoro-2,2-dinitroethyl group is particularly attractive for its excellent deflagration to detonation transition (DDT) properties. icm.edu.pl
The development of new energetic plasticizers derived from FDNE aims to overcome some of the limitations of existing compounds, such as the high volatility and toxicity of FEFO. energetic-materials.org.cn Research has explored other energetic plasticizers containing the FDN-moiety, including bis(1-fluoro-1,1-dinitromethyl)difurazalyl ether (FOF-13) and fluorodinitroethyl boron esters, which have shown performance analogous to FEFO. rsc.orgsemanticscholar.org
Table 1: Properties of Selected Energetic Plasticizers Derived from this compound
| Compound | Abbreviation | Melting Point (°C) | Density (g/cm³) | Application |
|---|---|---|---|---|
| Bis(2-fluoro-2,2-dinitroethyl)formal | FEFO | - | 1.60 | Commercial energetic plasticizer in rocket propellants rsc.orgeucass.eu |
| Bis(1-fluoro-1,1-dinitromethyl)difurazalyl ether | FOF-13 | - | - | Studied for performance analogous to FEFO rsc.orgsemanticscholar.org |
| 1,3-Bis(2,2,2-fluoro-dinitroethyoxy)-2,2-bis(difluoramino)propane | SYEP | - | - | Studied for performance analogous to FEFO rsc.orgsemanticscholar.org |
| Fluorodinitroethyl boron esters | - | - | - | Studied for performance analogous to FEFO rsc.orgsemanticscholar.org |
FDNE is a key precursor in the synthesis of high-performance explosives, particularly those designed for melt-cast applications. Melt-cast explosives can be melted and poured into munitions, which is a desirable characteristic for manufacturing. The incorporation of the fluorodinitromethyl group from FDNE can lead to explosives with high density and improved detonation performance. rsc.orgscispace.com
A significant example is 5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine, synthesized from FDNE. This compound exhibits a high crystal density, a respectable melting point, and energetic properties that are comparable to the well-known explosive RDX (1,3,5-trinitro-1,3,5-triazacyclohexane). rsc.orgsemanticscholar.org Notably, it demonstrates higher thermal stability and lower sensitivity to impact and friction than RDX. rsc.orgsemanticscholar.org Its computed detonation velocity is significantly higher than that of the conventional melt-cast explosive TNT (2,4,6-trinitrotoluene). rsc.org
The strategy of incorporating the 2-fluoro-2,2-dinitroethoxy group into various heterocyclic backbones has been a fruitful area of research for developing new melt-castable explosives. rsc.orgsemanticscholar.org These efforts aim to create materials that not only have superior performance but also address the environmental and safety concerns associated with traditional explosives like TNT. rsc.orgresearchgate.net
Table 2: Performance Characteristics of a High-Performance Melt-Cast Explosive Derived from this compound Compared to Standard Explosives
| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Melting Point (°C) |
|---|---|---|---|---|
| 5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine | 1.83 | 8512 | 32.4 | 117 rsc.orgsemanticscholar.orgresearchgate.net |
| TNT | 1.65 | 6881 | 19.5 | 80.6 |
| RDX | 1.80 | 8795 | 34.9 | 205.5 |
Derivatives of this compound are being investigated as potential chlorine-free, high-energy-dense oxidizers for solid rocket propellants. uni-muenchen.de The goal is to find alternatives to ammonium (B1175870) perchlorate (B79767) (AP), the widely used oxidizer that produces harmful hydrogen chloride upon combustion. uni-muenchen.deresearchgate.net Neutral CHNO-based materials are a promising avenue of research for the full or partial replacement of AP. researchgate.net
The introduction of the 2-fluoro-2,2-dinitroethoxy group can enhance the oxidizing potential of a molecule. For instance, (2-Fluoro-2,2-dinitroethyl)-2,2,2-trinitroethylnitramine and related compounds have been synthesized and studied for their potential as high-energy dense oxidizers. nih.gov The replacement of a nitro group in a trinitromethyl moiety with fluorine has been shown to significantly increase the thermal stability of the resulting compound. researchgate.net The suitability of these compounds as oxidizers in energetic formulations is an active area of research, with performance parameters like specific impulse being key metrics for evaluation. researchgate.net
The 2-fluoro-2,2-dinitroethyl group, derived from FDNE, is also utilized in the development of gas-generating compositions. orgchemres.org These materials are designed to produce large volumes of gas upon combustion and are used in applications such as airbag inflators. Ingredients for gas-generating pyrotechnic compositions that are favored for their ability to produce mostly gaseous products include triazine compounds. rsc.org When compounds containing the 2-fluoro-2,2-dinitroethoxy moiety are combined with an oxidizer in a gas-generating composition, they can contribute to a greater gas output. rsc.org
There is a significant and ongoing effort to develop replacements for 2,4,6-trinitrotoluene (B92697) (TNT) due to its performance limitations and environmental concerns. rsc.orgresearchgate.net Derivatives of this compound are prominent candidates in this search. The incorporation of the 2-fluoro-2,2-dinitroethoxy group into new molecular structures can yield melt-castable explosives with performance characteristics superior to TNT. rsc.org
As previously mentioned, 5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine is a prime example of a TNT replacement candidate. It has a higher density and a significantly greater detonation velocity than TNT, while also possessing a suitable melting point for melt-cast applications. rsc.orgsemanticscholar.org The development of such compounds addresses the need for "Green energetic materials" that offer improved performance and reduced environmental impact. rsc.org
Research Chemical and Synthetic Reagent Applications of this compound
Beyond its direct application in the synthesis of energetic materials, this compound is a valuable research chemical and synthetic reagent in organic chemistry. rsc.org Its reactivity makes it a subject of study for the synthesis of complex molecules. It has been used in Michael reactions with olefinic and acetylenic acceptors. mdpi.com
FDNE serves as a model alcohol with very weak nucleophilic properties, which makes it useful for demonstrating synthetic routes that employ highly reactive intermediates like triflate esters. researchgate.net It has been used in reactions with various triflates to form the corresponding ethers. researchgate.net The compound has also been employed in the synthesis of various heterocyclic compounds, further highlighting its utility as a versatile building block in organic synthesis. nih.gov Its reactions have been studied to produce a range of fluoronitroaliphatic compounds. acs.org
Use in Synthesis of Complex Fluorinated Compounds
This compound (FDNE) is a fundamental building block in the synthesis of a variety of complex and high-energy fluorinated compounds. habitablefuture.orgdss.go.th Its utility stems from the reactive hydroxyl group which allows it to be incorporated into larger molecular frameworks through several synthetic pathways, including esterification, etherification, and Mannich reactions. uni.lumdpi.com
One of the most notable applications of FDNE is in the synthesis of energetic plasticizers and binders for propellants and explosives. dss.go.th A primary example is the production of bis(2-fluoro-2,2-dinitroethyl)formal (FEFO), a widely used energetic plasticizer. uni.lu The synthesis involves the reaction of this compound with formaldehyde (B43269) in an acidic medium.
FDNE is also employed in the construction of complex heterocyclic energetic materials. Research has demonstrated its use in synthesizing 5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine, a high-performance melt-cast energetic material. uni.lu This synthesis occurs via a nucleophilic substitution reaction where the sodium salt of FDNE displaces chlorine atoms on a furazano[3,4-b]pyrazine backbone. uni.lu Similarly, it has been used to synthesize derivatives of 1,2,4,5-tetrazine, another class of nitrogen-rich energetic compounds. mdpi.com
The reactivity of FDNE also extends to reactions with epoxides. For instance, it reacts with ethylene (B1197577) oxide and propylene (B89431) oxide in the presence of a base to form the corresponding 2-hydroxyethyl and 2-hydroxypropyl ethers, respectively. These reactions further showcase its versatility as a precursor for introducing the energetic fluorodinitroethyl moiety into various molecular structures.
Table 1: Examples of Complex Compounds Synthesized from this compound
| Starting Material(s) | Reagent(s) | Product | Product Type | Reference |
|---|---|---|---|---|
| This compound, Polyformaldehyde | Concentrated Sulfuric Acid | Bis-(2-fluoro-2,2-dinitroethoxy)methane | Energetic Plasticizer | |
| This compound, Ethylene Oxide | Sodium Hydroxide | 2-Fluoro-2,2-dinitroethyl 2-hydroxyethyl ether | Ether | |
| This compound, 5,6-dichlorofurazano[3,4-b]pyrazine | Trisodium (B8492382) phosphate (B84403) dodecahydrate | 5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine | Melt-cast Energetic | uni.lu |
Table 2: Spectroscopic Data for this compound
| Nucleus | Solvent | Chemical Shift (δ) | Coupling Constant (J) | Reference |
|---|---|---|---|---|
| ¹H NMR | CDCl₃ | 4.66 ppm (OCH₂) | J(H-F) = 15.0 Hz | uni.lu |
| ¹H NMR | CDCl₃ | 2.62 ppm (OH) | J(H-F) = 7.5 Hz | uni.lu |
| ¹³C NMR | CDCl₃ | 121.1 ppm (CF(NO₂)₂) | J(C-F) = 289.7 Hz | uni.lu |
| ¹³C NMR | CDCl₃ | 61.8 ppm (OCH₂) | J(C-F) = 21.2 Hz | uni.lu |
Applications as a Fluorinating Agent
The synthesis of this compound itself involves an electrophilic fluorination step, typically using a potent fluorinating agent like 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®) on a dinitroethanol salt. wipo.intresearchgate.net
While primarily utilized as a structural building block to introduce the C(NO₂)₂F group into molecules, the literature on its direct application as a fluorinating agent is sparse. The compound's structure, with a fluorine atom attached to a highly electron-withdrawing dinitromethyl group, theoretically allows it to act as an electrophilic fluorine source under certain conditions. One study has noted that compounds bearing –CF(NO₂)₂ moieties can be prepared from –C(NO₂)₂ salts through electrophilic fluorination, listing this compound among the potential reagents for this transformation. However, detailed research findings or specific examples of this compound being used as a primary fluorinating agent in synthetic procedures are not widely documented in the reviewed scientific literature. Its principal role remains that of a precursor that carries a pre-fluorinated energetic group into a target molecule.
Applications as a Biochemical Probe
Based on a thorough review of available scientific literature, there are no documented applications of this compound as a biochemical probe. While the biological activities of many fluorinated compounds are studied, and some fluorinated molecules are designed as enzyme inhibitors or imaging agents, research has primarily focused on the energetic properties of this compound and its derivatives. habitablefuture.orgnih.gov Reports do mention the toxicity of fluorodinitromethyl compounds, a biological effect, but this does not constitute a use as a biochemical tool for studying life processes. dss.go.th Therefore, its application in the field of biochemical probes is not an established area of its utility.
Safety, Environmental Impact, and Sustainable Research Practices for 2 Fluoro 2,2 Dinitroethanol
Toxicological Considerations and Mechanisms of Action of 2-Fluoro-2,2-dinitroethanol
The molecular structure of this compound, containing both fluorine and nitro groups, suggests a potential for high reactivity and toxicity. ontosight.ai Research has indicated that the compound exhibits significant degrees of toxicity. znaturforsch.com A comparative toxicological study using the aquatic bacteria Vibrio fischeri found that the introduction of a fluorodinitroethyl moiety resulted in a dramatic increase in toxicity compared to other energetic precursors like 2-azidoethanol. uni-muenchen.de The mechanism of toxicity for related compounds, such as 2-fluoroethanol, involves metabolic conversion by alcohol dehydrogenase to fluoroacetaldehyde (B75747) and then fluoroacetate, which inhibits a key enzyme in the citric acid cycle. wikipedia.org While the specific mechanisms for this compound require further detailed investigation, its chemical nature warrants careful toxicological assessment. ontosight.aihabitablefuture.org
In Vitro Toxicological Profiling and Mitigation Strategies (e.g., Cell-Based Assays, Metabolic Profiling)
In vitro toxicological methods are crucial for profiling the hazards of chemicals like this compound in a controlled manner, providing mechanism-derived information essential for risk assessment. These laboratory-based assays use cells and cellular components to identify the potential adverse effects of a substance.
Commonly employed cell-based assays that are applicable for profiling the cytotoxicity of such compounds include:
MTT Assay : This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Lactate Dehydrogenase (LDH) Assay : This assay quantifies the release of LDH from damaged cells, serving as a marker for cytotoxicity and cell membrane integrity.
Metabolic profiling, or metabolomics, can further elucidate the toxic mechanisms by identifying changes in the concentrations of endogenous metabolites following exposure to the compound. This can reveal the specific biochemical pathways that are disrupted.
Mitigation strategies in a research context involve using the data from these in vitro profiles to inform handling procedures, establish exposure limits, and guide the design of safer analogues. By understanding the cytotoxic and metabolic effects early in the development process, researchers can implement appropriate safety measures and focus on derivatives with more favorable toxicological profiles.
Hazards and Risk Management in Handling this compound
The handling of this compound and its derivatives demands rigorous risk management due to their nature as energetic materials. ontosight.aiznaturforsch.com The presence of nitro groups suggests inherent explosive potential, making a comprehensive understanding of its reactivity, decomposition, and sensitivity to external stimuli critical. ontosight.ai
Reactivity and Decomposition Hazards Associated with this compound
This compound is a reactive compound used as a precursor in various chemical syntheses, including Michael reactions, Mannich reactions, and alkylations. acs.orgdtic.milrsc.org Its reactivity is also evident in the synthesis of its derivatives, where it can undergo reactions under specific temperature and catalytic conditions. znaturforsch.com For instance, the synthesis of tris(2-fluoro-2,2-dinitroethyl) ortho-formate involves refluxing at 85°C for 120 hours. znaturforsch.com
The thermal stability of its derivatives provides insight into decomposition hazards. Differential Scanning Calorimetry (DSC) has been used to determine the decomposition temperatures of compounds derived from this compound. For example, tris(2-fluoro-2,2-dinitroethyl) ortho-formate has a melting point of 110°C and a decomposition temperature of 211°C. znaturforsch.com Another derivative, 5,6-di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine, shows a high decomposition temperature exceeding 200°C. rsc.org Such data is vital for establishing safe temperature limits for storage and handling to prevent unintentional decomposition, which can be violent. icdst.org
Sensitivity to Mechanical Stimuli (Impact, Friction, Electrostatic Discharge) of this compound Derivatives
A key aspect of safety for energetic materials is their sensitivity to mechanical stimuli. Research indicates that the introduction of the fluorodinitro (FDN) moiety can decrease mechanical sensitivity compared to analogous trinitromethyl moieties. rsc.org However, compounds derived from this compound are still energetic and require careful handling. znaturforsch.com Sensitivity testing is performed using standardized methods, such as the BAM drop hammer for impact and a friction tester. znaturforsch.com
Below is a table summarizing the sensitivity data for several energetic compounds derived from this compound.
| Compound | Impact Sensitivity (J) | Friction Sensitivity (N) | Electrostatic Discharge (ESD) (J) | Source |
|---|---|---|---|---|
| Tetrakis(2-fluoro-2,2-dinitroethyl) ortho-carbonate | 9 | 192 | 0.25 | znaturforsch.com |
| Tris(2-fluoro-2,2-dinitroethyl) ortho-formate | > 25 | > 360 (insensitive) | 0.45 | znaturforsch.com |
| 5,6-di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine | 17 | 252 | Not Reported | rsc.org |
This data shows that while some derivatives can be relatively insensitive to friction, they all remain sensitive to impact and electrostatic discharge, underscoring the need for specialized handling protocols. znaturforsch.comrsc.org
Implementation of Safety Protocols and Regulatory Compliance in this compound Research
Given the hazardous nature of this compound, strict adherence to safety protocols and regulatory compliance is mandatory. ontosight.aiznaturforsch.com Research involving this compound and its derivatives must be conducted with meticulous safety precautions. znaturforsch.com
Essential Safety Protocols Include:
Personal Protective Equipment (PPE): This includes, but is not limited to, Kevlar® gloves, Kevlar® sleeves, a face shield, and a leather coat. znaturforsch.com
Engineered Controls: Work should be conducted in a laboratory setting with appropriate ventilation. labmanager.com Equipment must be properly earthed to prevent electrostatic discharge. znaturforsch.com
Standard Operating Procedures (SOPs): Clear and effective SOPs are critical for all procedures, including synthesis, handling, transportation, storage, and disposal. semiconductor-digest.comludusglobal.com These procedures should be based on a thorough risk assessment covering all foreseeable circumstances. semiconductor-digest.com
Emergency Preparedness: Emergency response procedures must be established to enable swift action in the event of an incident, such as a spill or fire. ludusglobal.com
Regulatory Compliance: Research organizations must comply with a framework of regulations from agencies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). ontosight.aiebsco.com Key OSHA standards include the "Lab Standard" (29CFR1910.1450), which requires a Chemical Hygiene Plan, and the Hazard Communication standard. labmanager.com For energetic materials specifically, guidelines like SEMI S30 provide criteria for procurement, storage, handling, and use. edwardsvacuum.comsemi.org A robust chemical inventory and management system is essential for ensuring compliance with these complex and evolving regulations. trimech.com
Advancements in Safer Synthesis and Eco-friendly Production of this compound
The push towards "green chemistry" has significantly influenced the field of energetic materials, aiming to develop manufacturing processes that are safer, more efficient, and environmentally benign. researchgate.netnih.gov This involves using less hazardous reagents, reducing waste, and employing milder reaction conditions. researchgate.net
A patented preparation method for this compound highlights this trend. The method starts with barbituric acid and proceeds through several intermediates to finally use a selective fluorination reagent to produce the target compound at room temperature with a yield of up to 86%. wipo.int This process is described as having high production efficiency, low material cost, and being safe, reliable, and simple to operate, indicating its potential for engineering applications. wipo.int
Another advancement in the synthesis of derivatives is the use of trisodium (B8492382) phosphate (B84403) dodecahydrate as a catalyst for nucleophilic substitution. rsc.org This method is presented as an eco-friendly and easily scalable route for producing 5,6-di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine from this compound. rsc.org Furthermore, the use of alternative solvent systems, such as ionic liquids and supercritical fluids, is being explored in the broader field of energetic materials synthesis to replace toxic organic solvents and reduce fire and explosion risks. nih.gov These coordination-driven and green chemistry approaches are pivotal for the sustainable development of next-generation energetic materials. rsc.org
Utilization of Green Solvents (e.g., Ionic Liquids) in this compound Synthesis
The investigation into greener synthetic methodologies for energetic materials has led to the exploration of ionic liquids (ILs) as alternative reaction media. orgchemres.orgmdpi.com Ionic liquids are salts that are liquid at or near room temperature and are considered "green" solvents due to their negligible vapor pressure, high thermal stability, and potential for recyclability. orgchemres.orgtcichemicals.com
Research by Sheremetev and Yudin has demonstrated the use of room-temperature ionic liquids in the synthesis of orthoesters derived from 2-R-2,2-dinitroethanols, including this compound. orgchemres.orgresearchgate.net Specifically, the use of ethyl methyl imidazolium (B1220033) (EMIM)-based ionic liquids has been reported as a promising reaction medium for such transformations. orgchemres.org These solvents offer a non-volatile and potentially recyclable alternative to traditional organic solvents, thereby reducing the environmental impact associated with volatile organic compounds (VOCs). mdpi.comtcichemicals.com
The synthesis of orthoesters, such as tris(2-fluoro-2,2-dinitroethyl) orthoformate, has been successfully carried out in these ionic liquid systems. researchgate.net While this specific example pertains to a derivative of this compound, it highlights the compatibility of this class of compounds with ionic liquid media, suggesting a viable pathway for greener synthesis protocols for the parent compound as well. The properties of ionic liquids, such as their ability to dissolve polar compounds and their tunable nature, make them attractive candidates for further research into the direct synthesis of this compound. iolitec.dersc.org
Table 1: Ionic Liquids in the Synthesis of this compound Derivatives
| Ionic Liquid System | Reactant(s) | Product | Reference |
| Ethyl methyl imidazolium (EMIM) based | This compound, Chloroform (B151607) | tris(2-fluoro-2,2-dinitroethyl) orthoformate | orgchemres.orgresearchgate.netresearchgate.net |
| Ethyl methyl imidazolium (EMIM) based | This compound, Carbon tetrachloride | Tetrakis(2-fluoro-2,2-dinitroethyl) orthocarbonate | researchgate.net |
Cleaner Reaction Conditions and Catalysis Development for this compound Production
Efforts to develop cleaner and more sustainable production methods for this compound have focused on alternative synthetic routes and the use of more environmentally benign catalysts.
A patented method describes a synthesis pathway starting from barbituric acid. wipo.int This process involves nitration followed by hydrolysis to yield dinitromethane (B14754101) potassium salt. Subsequent reaction with formaldehyde (B43269) and then fluorination with a selective fluorinating agent, 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), produces this compound in high yield at room temperature. wipo.int This method is presented as having high production efficiency, low material cost, and simpler, safer operational steps compared to previous technologies. wipo.int
In the realm of catalysis, research into solid acid catalysts for nitration reactions offers a promising avenue for cleaner production processes. researchgate.net While not directly applied to this compound synthesis in the available literature, the successful use of catalysts like Fe/Mo/SiO2, MoO3/SiO2, and H-beta for the nitration of fluorotoluenes demonstrates the potential for replacing traditional mixed-acid nitration systems. researchgate.net These solid catalysts are often more selective, reusable, and generate less hazardous waste. researchgate.net
Table 2: Catalysts and Alternative Reagents in the Synthesis of this compound and its Derivatives
| Catalyst / Reagent | Starting Material(s) | Product | Key Advantages | Reference |
| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | 2,2-dinitroethanol potassium salt | This compound | High yield, room temperature reaction, safer process | wipo.int |
| Trisodium phosphate dodecahydrate | 3,4-diaminofurazan, this compound | 5,6-di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine | Eco-friendly, scalable | semanticscholar.orgrsc.org |
| Anhydrous iron(III) chloride | This compound, Chloroform/Carbon tetrachloride | Orthoester derivatives | Catalytic amounts needed | researchgate.netgrafiati.com |
Future Directions and Emerging Research Avenues for 2 Fluoro 2,2 Dinitroethanol
Exploration of Novel 2-Fluoro-2,2-dinitroethanol Derivatives for Enhanced Performance and Safety
The core of future research lies in the synthesis of new molecules derived from this compound to achieve superior energetic performance and improved safety characteristics. The fluorodinitromethyl group [-CF(NO₂)₂] is a key functional moiety that, when incorporated into various molecular backbones, can enhance thermal stability and reduce sensitivity compared to traditional trinitromethyl groups. rsc.orgrsc.org
Researchers are actively designing and synthesizing derivatives by attaching the FDNE moiety to different heterocyclic and aliphatic skeletons. For instance, derivatives based on triazole and tetrazole rings have been theoretically designed. rsc.org Computational studies on these derivatives indicate that substituting a hydrogen atom with a -CF(NO₂)₂ group can significantly increase the bond dissociation energy of C-NO₂ bonds, leading to greater thermal stability. rsc.org
One area of focus is the creation of melt-castable explosives and energetic plasticizers. Bis(2-fluoro-2,2-dinitroethyl)formal (FEFO) is a notable commercial energetic plasticizer derived from FDNE, valued for its mechanical and aging properties in rocket propellants. rsc.org Building on this, new structures are being designed, such as replacing the methylene (B1212753) bridge in FEFO with fused heterocyclic frameworks like furazano[3,4-b]pyrazine. rsc.org This strategy aims to increase the heat of formation and chemical energy. rsc.org
The synthesis of ortho-carbonates and ortho-formates from this compound has also yielded promising results. znaturforsch.comresearchgate.net For example, tetrakis(2-fluoro-2,2-dinitroethyl) ortho-carbonate and tris(2-fluoro-2,2-dinitroethyl) ortho-formate have been synthesized and characterized as potential oxidizers. znaturforsch.comresearchgate.net These compounds are investigated for their potential to replace environmentally harmful components like ammonium (B1175870) perchlorate (B79767) in solid rocket propellants. znaturforsch.com
| Derivative | Precursor(s) | Key Finding/Application |
| 5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine | 5,6-dichlorofurazano[3,4-b]pyrazine, this compound | High-performance melt-cast energetic material with better detonation properties than TNT. rsc.org |
| Tetrakis(2-fluoro-2,2-dinitroethyl) ortho-carbonate | Carbon tetrachloride, this compound | Potential high-energy dense oxidizer. znaturforsch.comresearchgate.net |
| Tris(2-fluoro-2,2-dinitroethyl) ortho-formate | Chloroform (B151607), this compound | Potential high-energy dense oxidizer. znaturforsch.comresearchgate.net |
| 2-fluoro-2,2-dinitroethyl vinyl ether | Divinyl ether, this compound | Synthesized via a mercury-catalyzed reaction. prepchem.com |
| Triazole and Tetrazole Derivatives | Theoretical design with -CF(NO₂)₂ groups | Predicted to have increased thermal stability. rsc.org |
Advanced Spectroscopic and In-Situ Monitoring Techniques in this compound Reactions
Understanding the reaction mechanisms and kinetics involving this compound is crucial for optimizing synthesis and ensuring safety. Advanced spectroscopic techniques are pivotal in this endeavor. Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹F) is extensively used to characterize the final products of reactions involving FDNE. rsc.org For example, in the characterization of 5,6-di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine, ¹⁹F NMR showed a characteristic shift for the fluorine atom, and ¹³C NMR revealed coupling constants (J-coupling) between the carbon and fluorine atoms, confirming the structure. rsc.org
The development of in-situ monitoring techniques, such as simultaneous Powder X-ray Diffraction (PXRD) and Raman spectroscopy, offers a powerful way to observe mechanochemical reactions in real-time. irb.hr While not yet specifically reported for FDNE, these techniques are transforming the understanding of solid-state reactions by revealing short-lived intermediates and complex polymorphic transformations. irb.hr Applying such tandem in-situ monitoring to reactions involving FDNE could provide unprecedented insight into reaction pathways, kinetics, and the formation of previously unknown phases, which is essential for process control and scale-up. irb.hr
Vibrational spectroscopy, including Infrared (IR) and Raman, is also a key tool for characterizing FDNE derivatives, providing information about the functional groups present in the synthesized molecules. znaturforsch.comresearchgate.net
Continued Development of Green and Scalable Synthetic Methodologies for this compound
Historically, the synthesis of FDNE and its precursors involved hazardous reagents and harsh conditions. dtic.mil Modern research is increasingly focused on developing "green" and scalable synthetic routes that are safer, more efficient, and environmentally benign.
One improved method for synthesizing FDNE starts from barbituric acid, which is nitrated and hydrolyzed to yield dinitromethane (B14754101) potassium salt. wipo.int This intermediate then reacts with formaldehyde (B43269), followed by selective fluorination using 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroboric acid) salt (Selectfluor®) to produce FDNE with a yield of up to 86%. wipo.int This method is highlighted for its high efficiency, low material cost, and potential for engineering applications. wipo.int
Another approach to creating FDNE derivatives utilizes eco-friendly and easily scalable methods. For instance, the synthesis of 5,6-di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine was achieved through a nucleophilic substitution reaction catalyzed by trisodium (B8492382) phosphate (B84403) dodecahydrate, presenting a more environmentally friendly pathway. rsc.orgrsc.org The use of ionic liquids as reaction media is also being explored for the synthesis of orthoesters from 2-R-2,2-dinitroethanols, which could offer a greener alternative to traditional organic solvents. researchgate.net
The challenges in scaling up production, such as those encountered with the energetic material TNEF (trinitroethyl formate), highlight the need for optimized procedures that focus on cost reduction and greener purification processes. researchgate.net Similar efforts are essential for the broader application of FDNE-based materials.
Theoretical and Computational Advancements in Predicting this compound Behavior
Computational chemistry has become an indispensable tool for predicting the properties of energetic materials, saving significant time and resources in the screening of potential candidates. rsc.org Density functional theory (DFT) and other quantum chemical methods are widely used to predict the physicochemical and detonation properties of FDNE derivatives with considerable accuracy. rsc.orgicm.edu.pl
These computational studies can forecast key parameters such as:
Density (ρ): A critical factor influencing detonation performance. rsc.org
Heat of Formation (HOF): Essential for calculating the energy output of a material. rsc.orgresearchgate.net
Bond Dissociation Energy (BDE): Used to assess thermal stability. rsc.org
Detonation Velocity (D) and Pressure (P): Key indicators of explosive performance. researchgate.neticm.edu.pl
For example, theoretical studies on triazole and tetrazole derivatives with -CF(NO₂)₂ groups have been used to systematically investigate structure-property relationships. rsc.org Calculations have shown that the substitution of a -CF(NO₂)₂ group is beneficial for increasing the thermal stability of these heterocyclic systems. rsc.org Similarly, computational models have been used to estimate the detonation parameters of newly synthesized ortho-carbonates and ortho-formates of FDNE, guiding experimental efforts. znaturforsch.comresearchgate.net
However, discrepancies can exist between theoretical predictions and experimental data. For instance, one study noted a significant difference between the calculated gas-phase enthalpy of formation and the condensed phase value for this compound, highlighting the importance of refining computational models and validating them with experimental results. mdpi.com
Interdisciplinary Research Integrating this compound into Emerging Fields
While the primary focus of FDNE research has been on energetic materials, its unique chemical properties open doors for its integration into other scientific domains.
The incorporation of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The 2'-fluoro modification of RNA, for instance, has been shown to modulate the activation of pattern recognition receptors, which are crucial in the innate immune response. nih.gov Specifically, RNAs containing 2'-fluoro pyrimidines can enhance the activity of certain immune-stimulating pathways while abrogating others. nih.gov This differential control is valuable for therapeutic applications where either immune activation (e.g., in cancer treatment) or suppression is desired. nih.gov
Although direct therapeutic applications of this compound derivatives are not yet established, the synthesis of novel fluorinated compounds is an active area of research. The development of derivatives of s-tetrazine conjugated with a 4H-1,2,4-triazole ring, for example, is being explored for their luminescent properties and potential biological activity, which has previously included anti-cancer effects in related compounds. researchgate.net The synthesis of 3,6-bis(2-fluoro-2,2-dinitroethoxy)-1,2,4,5-tetrazine demonstrates the feasibility of incorporating the FDNE moiety into such heterocyclic systems, which are known scaffolds for biologically active molecules. researchgate.netresearchgate.net
The unique spectroscopic signature of the fluorine atom (¹⁹F NMR) makes fluorinated compounds attractive as probes in biological systems. The 2'-fluoro modification is also utilized in nucleotides like 2'-Fluoro-dUTP for various biochemical assays. jenabioscience.com
While the direct use of this compound as a biochemical probe is not documented, its derivatives could potentially serve this purpose. For example, fluorinated molecules can be used in imaging techniques. Tetrazine tracers, which can be synthesized from FDNE derivatives, are used for pretargeted imaging within the central nervous system, employing bioorthogonal click chemistry. researchgate.net The development of new fluorinated heterocyclic compounds with specific luminescent properties could also lead to their use as fluorescent probes for studying biological processes. researchgate.net
Q & A
Q. What are the established synthetic routes for 2-fluoro-2,2-dinitroethanol, and what are their comparative advantages?
Two primary methods are documented:
- Method A : Reaction of fluorotrinitromethane with alkaline formaldehyde solutions, yielding this compound in large quantities (e.g., industrial-scale production at Rocketdyne Division) .
- Method B : Alkoxyfluorination using XeF₂ and selective alkenes, which incorporates fluorodinitroethyl groups into energetic materials .
Q. Comparative Advantages :
Q. What safety protocols are critical when handling this compound in laboratory settings?
Key precautions include:
- Engineering Controls : Use local exhaust systems and sealed containment to prevent vapor exposure .
- Personal Protective Equipment (PPE) : Gas masks for organic vapors (JIS T 8152), chemical-resistant gloves (JIS T 8116), and safety goggles .
- Decontamination : Immediate access to safety showers and eye wash stations .
Note : The compound is a severe skin irritant and may decompose explosively under mechanical stress or high temperatures .
Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?
- NMR Spectroscopy : Proton NMR (δ 0–12 ppm) confirms structural integrity and reaction progress .
- Infrared (IR) Spectroscopy : Identifies nitro (NO₂) and fluorinated (C-F) functional groups .
- Gas-Liquid Partition Chromatography (GLPC) : Used to validate purity and retention times of derivatives like 2-fluoro-2,2-dinitroethyl bromide .
Data Validation : Cross-reference spectral data with computational models (e.g., Gaussian software) for energetic derivatives .
Q. How does this compound degrade under varying pH and temperature conditions?
- Acidic Conditions : Stable in dilute aqueous acids but decomposes completely in concentrated H₂SO₄ .
- Thermal Stability : Decomposes above 200°C, releasing NOₓ and fluorine-containing byproducts .
- Storage Recommendations : Store in inert atmospheres at sub-ambient temperatures to prevent autoxidation .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reaction pathways of this compound in alkylation and Michael addition reactions?
- Alkylation : The compound reacts with triphenylphosphine dibromide in acetonitrile to form 2-fluoro-2,2-dinitroethyl bromide via nucleophilic substitution (SN2 mechanism) .
- Michael Addition : Acts as a nitroalkyl donor in reactions with α,β-unsaturated carbonyl acceptors, forming energetic adducts. Monitor reaction progress via in situ IR to track nitro group consumption .
Challenges : Competing side reactions (e.g., elimination) require precise stoichiometric control .
Q. What strategies resolve contradictions in reported yields and purity for derivatives like 2-fluoro-2,2-dinitroethyl nitrate?
- Yield Optimization : Use high-purity reagents (e.g., distilled acetonitrile) and inert atmospheres to suppress hydrolysis .
- Purity Analysis : Combine GLPC with elemental microanalysis (C, H, N, F) to detect trace impurities .
- Case Study : 2-Fluoro-2,2-dinitroethyl bromide synthesis achieved 40% yield via optimized reflux conditions, validated by IR and GLPC .
Q. How can computational methods predict the energetic properties of fluorodinitroethyl-containing compounds?
- Quantum Chemistry : Density Functional Theory (DFT) calculates detonation velocity (D) and pressure (P) using the Kamlet-Jacobs equations .
- Example : For 5,6-di(2-fluoro-2,2-dinitroethoxy)furazanopyrazine, predicted D = 8512 m/s and P = 32.4 GPa, closely matching experimental data .
Validation : Compare computed sensitivity (impact, friction) with ASTM-standard tests .
Q. What methodologies enable the incorporation of this compound into energetic polymers?
- Crosslinking : React with dialdehydes (e.g., glyoxal) under basic conditions to form hydroxy-terminated prepolymers .
- Functionalization : Introduce fluorodinitroethyl groups via nucleophilic substitution on chlorinated polymer backbones (e.g., polychlorotrifluoroethylene) .
Applications : These polymers exhibit enhanced thermal stability and detonation performance compared to nitrocellulose-based systems .
Q. How do structural modifications of this compound influence its bioactivity in methane inhibition studies?
- In Vitro Models : Test derivatives in ruminal fermentation assays to measure methane suppression via nitro group redox activity .
- Structure-Activity Relationship (SAR) : Electron-withdrawing fluorine atoms enhance nitro group electrophilicity, increasing inhibition efficiency .
Q. What advanced techniques mitigate toxicity risks during in vitro toxicological profiling of fluorodinitroethanol derivatives?
- Cell-Based Assays : Use HepG2 liver cells to assess cytotoxicity via MTT assays, with LC₅₀ values benchmarked against nitroaromatic standards .
- Metabolic Profiling : LC-MS/MS identifies reactive metabolites (e.g., nitrosamines) formed during cytochrome P450-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
